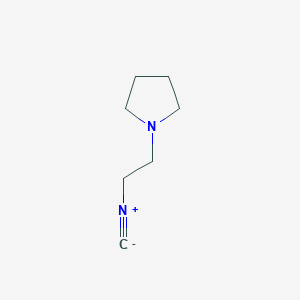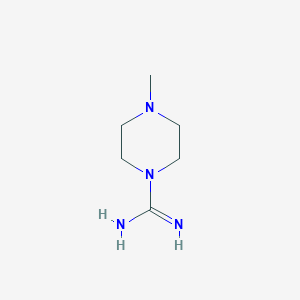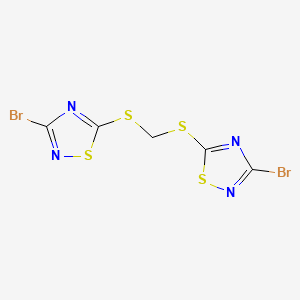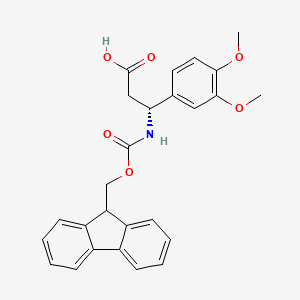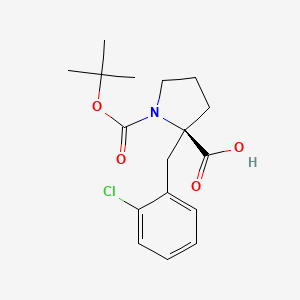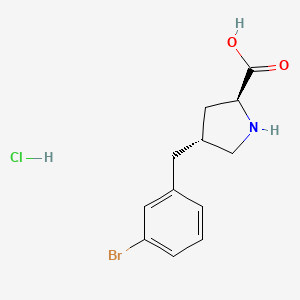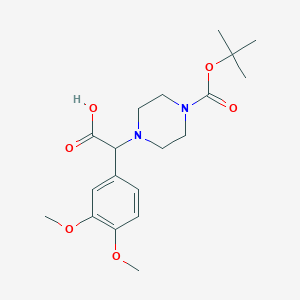![molecular formula C16H18N+ B1597793 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide CAS No. 58464-25-8](/img/structure/B1597793.png)
1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide
Vue d'ensemble
Description
1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide is a chemical compound with the CAS Number: 58464-25-8 . It has a molecular weight of 351.23 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature . It is a solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17N.HI/c1-11-16(2,3)15-13-8-6-5-7-12(13)9-10-14(15)17(11)4;/h5-10H,1H2,2-4H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point of 220 °C (dec.) (lit.) . It is a solid in its physical form . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Nonlinear Optical Materials
1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide and related benzo[e]indol cations have significant applications in nonlinear optical materials, which are crucial in integrated photonics, optical data storage, and optical information processing. For example, Wen et al. (2020) synthesized iodide salts with benzo[e]indol cations and found that under laser irradiation, their second harmonic generations were significantly higher than urea, indicating a strong nonlinear optical response (Wen et al., 2020).
Fluorogenic Nanoprobes for Serum Albumin Detection
This compound has been used to design fluorogenic nanoprobes for real-time detection of serum albumin in physiological conditions. Samanta et al. (2018) developed cyanine-based fluorescent probes that displayed selective turn-on fluorescence response toward human and bovine serum albumin, highlighting its potential in biomedical sensing applications (Samanta et al., 2018).
Organic Chromophores in Nonlinear Optics
Honghong et al. (2015) engineered organic cationic core structures leading to highly efficient nonlinear optical (NLO) salts. These materials demonstrated high second-order optical nonlinearity and superior crystal growth ability, making them attractive for NLO applications (Honghong et al., 2015).
Dye-Sensitized Solar Cells
In the context of renewable energy, compounds like 1,3-dihexyl-2-(phenylthio)-1H-benzo[d]imidazol-3-ium iodide, a structurally related compound, have been synthesized and used as an electrolyte for dye-sensitized solar cells, indicating the potential of benzo[e]indolium iodide derivatives in solar energy conversion (Ramkumar et al., 2014).
Radical Photopolymerization
Iodonium salts, including those related to benzo[e]indolium iodide, have been studied for their reactivity in radical polymerization, which is significant in the field of materials science for developing advanced polymers (Brömme et al., 2015).
Fluorescent Probes for Monitoring Cyanide Ion
The compound has also been employed in the synthesis of fluorescent probes for monitoring cyanide ion at low concentrations, demonstrating its utility in environmental monitoring and public health (Chao et al., 2016).
Scientific Research Applications of 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium Iodide
Nonlinear Optical Materials
1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide and related benzo[e]indol cations have significant applications in nonlinear optical materials, crucial in integrated photonics, optical data storage, and optical information processing. For example, Wen et al. (2020) synthesized iodide salts with benzo[e]indol cations, demonstrating significant second harmonic generation, a key property in nonlinear optics (Wen et al., 2020).
Fluorogenic Nanoprobes for Serum Albumin Detection
This compound has been used to design fluorogenic nanoprobes for real-time detection of serum albumin in physiological conditions. Samanta et al. (2018) developed cyanine-based fluorescent probes that displayed selective turn-on fluorescence response toward human and bovine serum albumin, highlighting its potential in biomedical sensing applications (Samanta et al., 2018).
Organic Chromophores in Nonlinear Optics
Honghong et al. (2015) engineered organic cationic core structures leading to highly efficient nonlinear optical (NLO) salts. These materials demonstrated high second-order optical nonlinearity and superior crystal growth ability, making them attractive for NLO applications (Honghong et al., 2015).
Dye-Sensitized Solar Cells
In the context of renewable energy, compounds like 1,3-dihexyl-2-(phenylthio)-1H-benzo[d]imidazol-3-ium iodide, a structurally related compound, have been synthesized and used as an electrolyte for dye-sensitized solar cells, indicating the potential of benzo[e]indolium iodide derivatives in solar energy conversion (Ramkumar et al., 2014).
Radical Photopolymerization
Iodonium salts, including those related to benzo[e]indolium iodide, have been studied for their reactivity in radical polymerization, which is significant in the field of materials science for developing advanced polymers (Brömme et al., 2015).
Fluorescent Probes for Monitoring Cyanide Ion
The compound has also been employed in the synthesis of fluorescent probes for monitoring cyanide ion at low concentrations, demonstrating its utility in environmental monitoring and public health (Chao et al., 2016).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315-H319 . This means it can cause skin irritation (H315) and serious eye irritation (H319). The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 , which provide guidance on how to handle the compound safely.
Orientations Futures
While specific future directions for this compound are not mentioned in the search results, one source discusses the optical and terahertz characterisation of a similar compound, (E)-2-(4-(dimethyl amino) styryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide (P-BI), which could suggest potential areas of research for 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide .
Propriétés
IUPAC Name |
1,1,2,3-tetramethylbenzo[e]indol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N.HI/c1-11-16(2,3)15-13-8-6-5-7-12(13)9-10-14(15)17(11)4;/h5-10H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVAOODBWMCHQQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide | |
CAS RN |
58464-25-8 | |
| Record name | 1,1,2,3-Tetramethylbenz[e]indolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



